molecular formula C15H16ClFN2OS B11116434 (3-Chloro-4-fluoro-1-benzothiophen-2-yl)(4-ethylpiperazin-1-yl)methanone

(3-Chloro-4-fluoro-1-benzothiophen-2-yl)(4-ethylpiperazin-1-yl)methanone

Cat. No.: B11116434
M. Wt: 326.8 g/mol
InChI Key: CTXGOBAOTJJNFV-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-ethylpiperazine is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene ring substituted with chlorine and fluorine atoms, and a piperazine ring substituted with an ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-ethylpiperazine typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride. This intermediate is then reacted with 4-ethylpiperazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzothiophene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-ethylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid: Similar in structure but lacks the piperazine ring.

    3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride: An intermediate in the synthesis of the target compound.

Uniqueness

1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-ethylpiperazine is unique due to the presence of both the benzothiophene and piperazine rings, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C15H16ClFN2OS

Molecular Weight

326.8 g/mol

IUPAC Name

(3-chloro-4-fluoro-1-benzothiophen-2-yl)-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C15H16ClFN2OS/c1-2-18-6-8-19(9-7-18)15(20)14-13(16)12-10(17)4-3-5-11(12)21-14/h3-5H,2,6-9H2,1H3

InChI Key

CTXGOBAOTJJNFV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C3=C(C=CC=C3S2)F)Cl

Origin of Product

United States

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